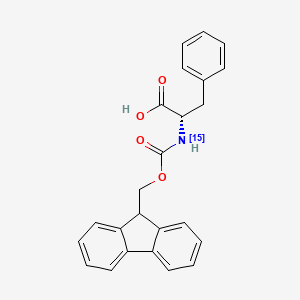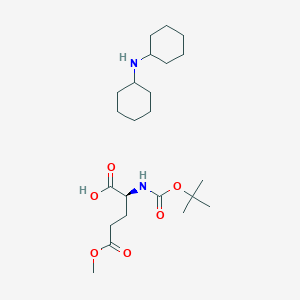
Boc-glu(ome)-OH dcha
Vue d'ensemble
Description
Boc-glu(ome)-OH dcha, also known as Boc-Glu-OH, is an amino acid derivative which has been used in a variety of laboratory experiments. It is a versatile compound that can be used as a reagent in a variety of synthetic reactions, as well as an enzyme inhibitor in biochemical studies. Boc-Glu-OH is a derivative of the amino acid glutamate, and is commonly used in peptide synthesis and protein modification.
Applications De Recherche Scientifique
Biochemistry Research
In biochemistry, Boc-glu(ome)-OH dcha is utilized for the synthesis of peptides and proteins. It serves as a building block in the assembly of complex peptide chains, where the protection group ensures the amino acid’s carboxyl group remains unreacted until the desired step in the synthesis process . This is crucial for creating specific peptide sequences without unwanted side reactions.
Pharmacology
Pharmacological studies employ Boc-glu(ome)-OH dcha in the development of new drugs. It’s particularly useful in the creation of prodrugs, where the Boc protection group is removed enzymatically in the body to release the active drug molecule . This approach can improve the bioavailability and reduce the side effects of certain medications.
Organic Synthesis
In organic synthesis, this compound is a valuable reagent for introducing the glutamic acid moiety into larger organic molecules . Its protected form allows for selective reactions at other functional groups of the molecule without affecting the glutamic segment, which can be deprotected later to yield the final product.
Medicinal Chemistry
Medicinal chemists use Boc-glu(ome)-OH dcha to design and synthesize new compounds with potential therapeutic effects . The protection strategy enables the exploration of glutamic acid’s role in biological systems and its incorporation into drug candidates that target specific enzymes or receptors.
Analytical Chemistry
In analytical chemistry, Boc-glu(ome)-OH dcha can be used as a standard or reference compound in chromatography and mass spectrometry . It helps in the identification and quantification of similar compounds in complex mixtures, aiding in the analysis of biochemical pathways and drug metabolism.
Chemical Engineering
Chemical engineers may use Boc-glu(ome)-OH dcha in process development for the large-scale production of pharmaceuticals . Its role in optimizing synthesis routes is vital for achieving high yields and purity, which are essential for commercial drug manufacturing.
Materials Science
In materials science, this compound contributes to the development of novel materials with specific biological functions . It can be used to modify surfaces to interact with biological tissues or to create biodegradable polymers that release active agents in a controlled manner.
Environmental Science
Lastly, Boc-glu(ome)-OH dcha finds applications in environmental science where it may be used in the study of biodegradation processes . Understanding how this compound breaks down in the environment can inform the design of eco-friendly materials and contribute to sustainability efforts.
Mécanisme D'action
Target of Action
Boc-glu(ome)-OH dcha, also known as N-tert-Butoxycarbonyl-L-glutamic acid dimethyl ester, is a derivative of glutamic acid . Glutamic acid is an important neurotransmitter that plays a crucial role in neural activation. Therefore, the primary targets of Boc-glu(ome)-OH dcha are likely to be the glutamate receptors in the nervous system.
Mode of Action
As a glutamic acid derivative, it may influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Biochemical Pathways
Boc-glu(ome)-OH dcha, being a glutamic acid derivative, may be involved in the glutamate metabolic pathway. This pathway plays a key role in the central nervous system. It may also affect the secretion of anabolic hormones, which are involved in the growth and development of muscles .
Result of Action
The result of Boc-glu(ome)-OH dcha’s action is likely to be an enhancement of physical and mental performance, particularly under stress conditions. It may also help prevent muscle damage induced by exercise .
Propriétés
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C11H19NO6/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-11(2,3)18-10(16)12-7(9(14)15)5-6-8(13)17-4/h11-13H,1-10H2;7H,5-6H2,1-4H3,(H,12,16)(H,14,15)/t;7-/m.0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTKIKGXLIBFAS-ZLTKDMPESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)OC)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)OC)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H42N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00662682 | |
| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]-5-methoxy-5-oxopentanoic acid--N-cyclohexylcyclohexanamine (1/1) (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-glu(ome)-OH dcha | |
CAS RN |
14406-17-8 | |
| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]-5-methoxy-5-oxopentanoic acid--N-cyclohexylcyclohexanamine (1/1) (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





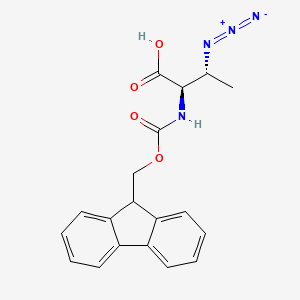


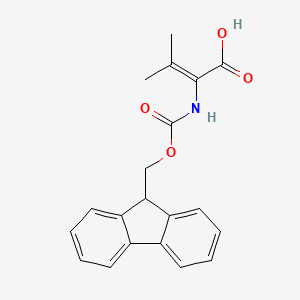
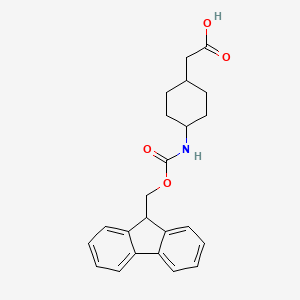

![Fmoc-[D]Ala-OH](/img/structure/B613610.png)
![Fmoc-[15N]Tyr-OH](/img/structure/B613612.png)
